molecular formula C8H10FNO2S B2618904 4-fluoro-N,3-dimethylbenzenesulfonamide CAS No. 1206149-25-8

4-fluoro-N,3-dimethylbenzenesulfonamide

Cat. No.: B2618904
CAS No.: 1206149-25-8
M. Wt: 203.23
InChI Key: BPLHOEKWWZHASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-fluoro-N,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles for substitution reactions and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-fluoro-N,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

4-fluoro-N,3-dimethylbenzenesulfonamide can be compared with other aromatic sulfonamides, such as:

  • N,N-dimethylbenzenesulfonamide
  • 4-(N,N-dimethylsulfamoyl)phenylboronic acid
  • 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide

These compounds share similar structural features but differ in their specific substituents and functional groups . The presence of the fluorine atom in this compound makes it unique, potentially enhancing its reactivity and binding properties .

Properties

IUPAC Name

4-fluoro-N,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLHOEKWWZHASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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